Amino(fluoro)phosphinate

Description

Contextualization within Organophosphorus Chemistry and Fluorine Chemistry

Amino(fluoro)phosphinates are a class of organophosphorus compounds, which are defined by the presence of a direct carbon-to-phosphorus (C-P) bond. This C-P bond is a key feature that distinguishes phosphinates and the related phosphonates from phosphates, which contain a more labile phosphorus-oxygen-carbon (P-O-C) linkage. frontiersin.org The inherent stability of the C-P bond towards enzymatic and chemical hydrolysis is a fundamental principle guiding their use in research. frontiersin.org The history of organophosphorus chemistry dates back to the 19th century, with significant developments in the 20th century leading to a wide range of applications, from industrial reagents to highly toxic chemical nerve agents. mdpi.com Compounds like methylphosphonic acid dichloride were first synthesized in the 1870s, laying the groundwork for the creation of molecules with a direct carbon-phosphorus bond. mdpi.com

The incorporation of fluorine into these organophosphorus structures introduces another layer of chemical complexity and utility. Fluorine chemistry has become a cornerstone of modern pharmaceutical and materials research. researchgate.net The fluorine atom, despite being similar in size to a hydrogen atom (van der Waal's radii of 1.35 Å and 1.2 Å, respectively), is the most electronegative element, creating a highly polarized and exceptionally strong C-F bond. u-tokyo.ac.jpsci-hub.se This substitution can profoundly alter a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, metabolic stability, and conformational preferences. researchgate.netsci-hub.seresearchgate.net The strategic placement of fluorine can lead to improved pharmacokinetics and greater stability against oxidative metabolism. researchgate.net The convergence of these two chemical domains allows for the design of amino(fluoro)phosphinates that combine the structural stability of the phosphinate core with the modulatory effects of fluorine.

Evolution of Research in Fluorinated Aminophosphonates and Phosphinates

Research into fluorinated analogues of aminophosphonic and aminophosphinic acids began to gain significant momentum in the late 1980s, pioneered by the work of Valery Kukhar and his research group. researchgate.netresearchgate.net This initial work focused on fluorine-containing mimics of amino acids with potential pharmaceutical value. researchgate.net The evolution of this research field has progressed from the synthesis of simple racemic mixtures to the development of sophisticated stereochemically directed methods to produce these compounds in an enantiomerically pure form. researchgate.netresearchgate.net

Over the past few decades, the development of suitable synthetic methodologies for preparing fluorinated aminophosphonates and their derivatives has been a topic of intense interest due to their important biological applications. researchgate.net A mini-review of the literature since late 2012 highlights significant advances in the synthesis and application of α-monofluoro-, α,α-difluoro-, and trifluoromethyl aminophosphonate derivatives. tandfonline.com

Key advancements in synthetic strategies include:

Catalytic Enantioselective Methods : Significant progress has been made in the asymmetric synthesis of acyclic fluorinated aminophosphonates. researchgate.net This includes the catalytic enantioselective reduction of fluorinated alpha-iminophosphonates and the addition of alkyl phosphites to fluorinated imines. researchgate.net

Diastereoselective Additions : The use of chiral fluorinated imines in diastereoselective addition reactions with alkyl phosphites has become a valuable tool. researchgate.net

Metal-Catalyzed Reactions : A new efficient method for accessing CF3-substituted cyclic alpha-aminophosphonates has been developed using metal-catalyzed carbene transfer reactions. researchgate.net

Organocatalysis : Chiral organocatalysts, such as those based on pyrrolidine (B122466) or saccharide-derived thiourea, have been successfully employed in the asymmetric synthesis of optically active α-aminophosphonates under mild conditions. mdpi.com

This progression reflects a broader trend in organic chemistry towards greater precision and efficiency in constructing complex, chiral molecules for specific applications.

Table 1: Evolution of Synthetic Methodologies for Fluorinated Aminophosphonates

| Era | Key Development | Description | Significance |

|---|---|---|---|

| Late 1980s - 1990s | Initial Racemic Syntheses | Focus on creating racemic mixtures of fluorine-containing amino acid mimetics. researchgate.netresearchgate.net | Established the foundation and initial biological interest in the compound class. |

| 2000s - 2010s | Asymmetric Synthesis | Development of catalytic enantioselective and diastereoselective methods. researchgate.nettandfonline.com | Allowed for the production of specific stereoisomers, crucial for studying biological activity. |

| 2010s - Present | Advanced Catalysis & Organocatalysis | Use of novel metal catalysts and chiral organocatalysts for highly selective transformations under mild conditions. researchgate.netmdpi.com | Improved efficiency, yield, and enantiomeric purity, broadening the scope of accessible structures. |

Significance as Bioisosteres in Research Design

A primary driver for the continued interest in amino(fluoro)phosphinates is their role as bioisosteres in research, particularly in drug design. frontiersin.org Bioisosterism is a strategy used in medicinal chemistry to switch atoms or groups of atoms within a biologically active molecule for other atoms or groups with similar physicochemical properties. nih.gov This approach is used to enhance potency, modulate selectivity, improve metabolic stability, or reduce toxicity. researchgate.netnih.gov

The amino(fluoro)phosphinate scaffold contains multiple components that serve as effective bioisosteres:

The Phosphinate/Phosphonate (B1237965) Group : The tetrahedral phosphonate group (R-PO₃H₂) is widely recognized as a bioisosteric replacement for the planar carboxylic acid group (R-COOH). researchgate.net It is also an effective, non-hydrolyzable mimic of the phosphate (B84403) group, making these compounds valuable tools for designing inhibitors of enzymes that process phosphate substrates, such as farnesyl pyrophosphate synthase. frontiersin.orgresearchgate.net Furthermore, this moiety can mimic the tetrahedral transition state of amide and ester hydrolysis, making it a powerful motif for designing transition-state inhibitors of proteases and hydrolases. frontiersin.org

The Fluorine Atom : Fluorine is a classic bioisostere of the hydrogen atom due to their similar sizes. u-tokyo.ac.jp However, its extreme electronegativity allows it to act as a "super-hydrogen," profoundly influencing the electronic environment of the molecule. sci-hub.senih.gov This can enhance binding affinity with target proteins, improve selectivity, and block sites of metabolic oxidation, thereby increasing the compound's stability and bioavailability. researchgate.netresearchgate.net For example, difluoromethylphosphonates are considered superior bioisosteres of phosphate groups compared to non-fluorinated phosphonates due to their closer match in terms of pKa, geometry, and polarity. researchgate.net

The combination of these features makes amino(fluoro)phosphinates versatile tools in drug discovery. For instance, fluorinated aminophosphonates have been investigated as potential inhibitors for enzymes like cathepsin C, demonstrating their potential as therapeutic agents. researchgate.net The strategic introduction of fluorine can also enhance the anticancer activity of aminomethylene bisphosphonates. bohrium.com This ability to fine-tune molecular properties through bioisosteric replacement ensures that amino(fluoro)phosphinates will remain a subject of intense research. researchgate.net

Table 2: Bioisosteric Roles of the this compound Moiety

| Structural Feature | Mimics | Rationale | Application in Research Design |

|---|---|---|---|

| Phosphinate/Phosphonate Group | Carboxylic Acid / Phosphate / Transition State | Tetrahedral geometry, similar pKa, and resistance to hydrolysis. frontiersin.orgresearchgate.net | Designing enzyme inhibitors (proteases, synthases) and analogues of amino acids and peptides. frontiersin.orgresearchgate.net |

| Fluorine Atom | Hydrogen Atom | Similar steric size but vastly different electronic properties. u-tokyo.ac.jpnih.gov | Enhancing binding affinity, improving metabolic stability, and modulating physicochemical properties like lipophilicity and pKa. researchgate.netresearchgate.net |

| Difluoromethyl Group (CF₂) | Oxygen Atom / Phosphate Group | Considered an excellent mimic of the phosphate group in terms of pKa, geometry, and polarity. researchgate.net | Creating non-hydrolyzable phosphate analogues for studying enzymes in phosphate metabolism. researchgate.net |

Structure

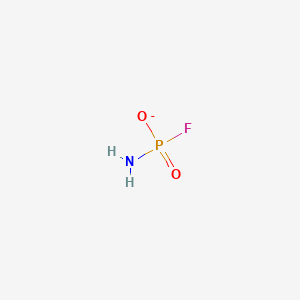

2D Structure

3D Structure

Properties

IUPAC Name |

amino(fluoro)phosphinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH3NO2P/c1-5(2,3)4/h(H3,2,3,4)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFNPHVLDVMZNG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NP(=O)([O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FH2NO2P- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60412387 | |

| Record name | amino(fluoro)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.994 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7226-70-2 | |

| Record name | amino(fluoro)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Amino Fluoro Phosphinate Compounds

Classical Approaches in Amino(fluoro)phosphinate Synthesis

Traditional methods for forming the core structure of amino(fluoro)phosphinates often rely on robust, one-pot procedures or the sequential addition of reactants to build the target molecule.

The Kabachnik-Fields reaction is a cornerstone in the synthesis of α-aminophosphonates and their phosphinate analogues. wikipedia.orgorganic-chemistry.org This three-component condensation involves a carbonyl compound, an amine, and a P-H species, such as an H-phosphinate. wikipedia.orgorganic-chemistry.org The reaction typically proceeds through the in-situ formation of an imine (Schiff base) from the amine and carbonyl, followed by the nucleophilic addition of the P-H compound across the C=N double bond. core.ac.uk

The versatility of this reaction allows for the incorporation of fluorine by using fluorinated starting materials. A key example is the use of (trifluoromethyl)phosphinic acid in a one-pot, Mannich-type reaction with dibenzylamine (B1670424) and various aldehydes. beilstein-journals.org This approach directly installs the trifluoromethyl group onto the phosphorus atom, yielding (1-aminoalkyl)(trifluoromethyl)phosphinic acids after a subsequent deprotection step. beilstein-journals.org The reaction is typically conducted in water at elevated temperatures. beilstein-journals.org

Table 1: Synthesis of (Trifluoromethyl)phosphinic Acid Derivatives via Kabachnik-Fields Reaction beilstein-journals.org This table showcases the synthesis of N-dibenzyl protected phosphinic acids from (trifluoromethyl)phosphinic acid, dibenzylamine, and various aldehydes.

| Aldehyde | Product | Isolated Yield |

|---|---|---|

| Formaldehyde | (Dibenzylamino)methylphosphinic acid | 52% |

| Benzaldehyde | Amino(phenyl)methylphosphinic acid | 28% |

Note: The products listed are the intermediate N-dibenzyl compounds, which are subsequently deprotected via hydrogenation to yield the final amino acids.

Catalysts are often employed to accelerate the reaction. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and protic acids like methanesulfonic acid (MSA) have proven effective, even with fluorinated substrates like fluoro-anilines or fluoro-aldehydes. core.ac.uktandfonline.com

A related classical approach is the direct addition of a P-H nucleophile to a pre-formed imine, a reaction often referred to as a Pudovik reaction. core.ac.uk This two-component method provides greater control over the reaction sequence. For the synthesis of amino(fluoro)phosphinates, this involves either an H-phosphinate adding to a fluorinated imine or a fluorinated H-phosphinate adding to a non-fluorinated imine.

Significant progress has been made in the diastereoselective addition of P-H compounds to chiral fluorinated imines. researchgate.net For instance, the addition of ethyl (difluoromethyl)phosphinate to various Schiff bases serves as a direct route to α-amino-(difluoromethyl)phosphinic acids. beilstein-journals.org Similarly, (trifluoromethyl)phosphinic acid can be added to imines to generate the corresponding fluorinated aminophosphinic acids. beilstein-journals.org The use of chiral auxiliaries on the imine, such as N-tert-butanesulfinyl groups, allows for highly diastereoselective additions, providing a pathway to enantiomerically pure trifluoromethylated α- and β-aminophosphonic acids and their phosphinate analogues. bioorganica.com.ua

Table 2: Synthesis of Amino(fluoro)phosphinates via Addition to C=N and C=C Bonds beilstein-journals.org This table illustrates the nucleophilic addition of fluorinated P-H compounds to various substrates containing C=N or activated C=C double bonds.

| P-H Reagent | Substrate | Resulting Product Class |

|---|---|---|

| CF₃(H)P(O)OH | Schiff Bases (from aldehydes/amines) | (1-Aminoalkyl)(trifluoromethyl)phosphinic acids |

| CHF₂(H)P(O)OEt | Schiff Bases (from aldehydes/amines) | Ethyl (1-aminoalkyl)(difluoromethyl)phosphinates |

| CF₃(H)P(O)OH | Diethyl (acetylamino)methylidenemalonate | (2-Amino-1-carboxyethyl)(trifluoromethyl)phosphinic acid (Aspartic Acid Analogue) |

Modern Catalytic Strategies in this compound Synthesis

Modern synthetic efforts are largely directed towards catalytic methods that offer higher efficiency, selectivity, and access to chiral compounds. These strategies include both metal-based and organic catalysts.

Transition metal catalysis offers powerful tools for forming C-P bonds and for introducing fluorine into molecules with high precision. While many examples focus on phosphonates, the principles are applicable to phosphinates.

One advanced strategy involves the metal-catalyzed fluorination of a pre-formed phosphinate precursor. For example, chiral palladium complexes have been successfully used for the enantioselective electrophilic fluorination of α-chloro-β-keto phosphonates. researchgate.netbeilstein-journals.org This method allows for the creation of chiral α-fluoro-phosphinate derivatives with excellent enantioselectivity (up to 95% ee). researchgate.net

Another innovative approach is the silver-catalyzed radical phosphonofluorination of unactivated alkenes. researchgate.net This process combines a phosphite (B83602) (or H-phosphinate) and a fluorine source (like Selectfluor) to add a phosphonyl group and a fluorine atom across a double bond, providing access to β-fluorinated alkylphosphonates and related structures. researchgate.net

Organocatalysis has emerged as a vital strategy for asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. In the context of this compound synthesis, organocatalysts are primarily used to facilitate enantioselective versions of the Kabachnik-Fields and Pudovik reactions. core.ac.uk

Chiral Brønsted acids and bases, derived from natural products like cinchona alkaloids (e.g., quinine), have been used to catalyze the addition of phosphites to imines with high enantiomeric excess. organic-chemistry.orgnih.gov For instance, quinine-derived quaternary ammonium (B1175870) salts can act as phase-transfer catalysts in the α-amidoalkylation of dimethyl phosphite, affording α-aminophosphonates in excellent yields (up to 98%) and enantioselectivity (up to 92% ee). nih.gov This methodology is conceptually extendable to H-phosphinate nucleophiles for the synthesis of chiral amino(fluoro)phosphinates.

Simpler organic molecules can also serve as effective catalysts. Pentafluorophenylammonium triflate (PFPAT), an air-stable and cost-effective catalyst, has been shown to efficiently promote the three-component Kabachnik-Fields reaction at room temperature. ias.ac.in Proline and its derivatives have also been employed in the organocatalytic Mannich-type reaction between aldehydes and fluorinated imines, such as N-PMP trifluoromethyl imine, to produce the corresponding amino ketones, which are precursors to related amino acid derivatives. nih.gov

Green Chemistry Principles in this compound Preparation

The principles of green chemistry aim to make chemical synthesis more environmentally benign. In the preparation of amino(fluoro)phosphinates, these principles are being applied through several avenues. rsc.org

One major focus is the reduction or elimination of volatile organic solvents. Many modern Kabachnik-Fields reactions are now performed under solvent-free conditions, often with the aid of alternative energy sources like microwave or ultrasound irradiation. rsc.orgunizar.es Ultrasound, for example, has been used to promote the synthesis of α-aminophosphonates from fluorinated pyrazole (B372694) imines, leading to significantly shorter reaction times and higher yields compared to conventional methods. researchgate.net

The use of heterogeneous and recyclable catalysts is another key aspect. Nano-particle catalysts, such as nano antimony(III) oxide (Sb₂O₃), have been developed to catalyze the Kabachnik-Fields reaction for producing fluorinated α-aminophosphonates. rsc.org These catalysts can often be recovered and reused, reducing waste and cost. Similarly, water is being explored as a green solvent for certain reactions, such as the synthesis of (trifluoromethyl)phosphinic acids. beilstein-journals.org

Microwave-Assisted Synthetic Routes

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of fluorine-containing α-amino phosphonates. A facile one-pot, three-component reaction has been developed using fluorinated aromatic aldehydes, anilines, and diethyl phosphite on a silica-gel support. tandfonline.comtandfonline.com This method is notable for its short reaction times, typically within 10 minutes, and good to excellent yields. tandfonline.com The reactions are generally carried out at an irradiation power of 450 W, which is considered necessary for high efficiency. tandfonline.com However, for substrates that are particularly sensitive to microwave irradiation, such as o-fluoroaniline and pentafluorobenzaldehyde, adjustments may be required. tandfonline.com

This approach has been successfully applied to a range of substituted anilines and fluorobenzaldehydes. tandfonline.com The use of microwave assistance has also proven beneficial in the synthesis of α-amino phosphonates derived from formylporphyrins, where conventional heating methods were unsuccessful. researchgate.net In some cases, the combination of microwave irradiation with a catalyst like CdI2 can lead to excellent yields and regioselectivity. researchgate.net The Kabachnik-Fields reaction, a key method for forming α-amino phosphonates, can be effectively promoted by microwave energy, even in the absence of catalysts or solvents. arkat-usa.org This technique offers a green, efficient, and operationally simple pathway to these valuable compounds. arkat-usa.org

| Reactants (Aldehyde, Amine) | Product | Yield (%) | Ref |

| 2-Fluorobenzaldehyde, Aniline | Diethyl ((phenylamino)(2-fluorophenyl)methyl)phosphonate | 92 | tandfonline.com |

| 3-Fluorobenzaldehyde, Aniline | Diethyl ((phenylamino)(3-fluorophenyl)methyl)phosphonate | 95 | tandfonline.com |

| 4-Fluorobenzaldehyde, Aniline | Diethyl ((phenylamino)(4-fluorophenyl)methyl)phosphonate | 96 | tandfonline.com |

| 4-Fluorobenzaldehyde, 4-Fluoroaniline | Diethyl ((4-fluorophenylamino)(4-fluorophenyl)methyl)phosphonate | 94 | tandfonline.com |

| Pentafluorobenzaldehyde, Aniline | Diethyl ((phenylamino)(pentafluorophenyl)methyl)phosphonate | 85 | tandfonline.com |

Solvent-Free Conditions for this compound Synthesis

Solvent-free synthesis offers a greener alternative by reducing chemical waste and simplifying product purification. A notable example is the catalyst- and solvent-free reaction between bis(fluoroalkyl) phosphonates and aldimines, which proceeds under mild conditions (20–22 °C) to produce α-amino polyfluoroalkylphosphonates in high to quantitative yields. thieme-connect.comthieme-connect.com The reaction times for this method are relatively short, ranging from 15 minutes to 4 hours. thieme-connect.com

This methodology has been successfully applied to synthesize a new family of α-amino polyfluoroalkylphosphonates. researchgate.net For instance, bis(2,2,2-trifluoroethyl)phosphonate and bis(2,2,3,3-tetrafluoropropyl)phosphonate react smoothly with various aldimines without the need for a catalyst or solvent. thieme-connect.com The Kabachnik-Fields reaction can also be performed under solvent-free conditions, sometimes catalyzed by reagents like Na2CaP2O7, which can be reused multiple times. researchgate.net Microwave irradiation is often combined with solvent-free conditions to further enhance reaction efficiency and reduce reaction times. tandfonline.comtandfonline.com

| Phosphonate (B1237965) | Aldimine | Reaction Time (h) | Yield (%) | Ref |

| Bis(2,2,2-trifluoroethyl) phosphonate | N-Benzylidenaniline | 0.5 | 96 | thieme-connect.com |

| Bis(2,2,2-trifluoroethyl) phosphonate | N-(4-Methylbenzyliden)aniline | 0.25 | 98 | thieme-connect.com |

| Bis(2,2,3,3-tetrafluoropropyl) phosphonate | N-Benzylidenaniline | 2 | 97 | thieme-connect.com |

| Bis(2,2,3,3-tetrafluoropropyl) phosphonate | N-(4-Chlorobenzyliden)aniline | 4 | 99 | thieme-connect.com |

Synthesis of Specific this compound Motifs

The synthesis of specific fluorinated phosphonate and phosphinate analogues of amino acids is driven by the goal of creating isosteric mimics of natural phosphates with enhanced biological stability.

α-Monofluoro- and α,α-Difluoroalkylphosphinates/phosphonates

α,α-Difluorinated phosphonates are recognized as stable mimics of biological phosphates. nsf.gov A common synthetic route involves the condensation of structurally diverse aldehydes with lithium diallyl(difluoromethyl)phosphonate (LiCF2P(O)(OCH2CH=CH2)2). nsf.govnih.gov The resulting alcohols are deoxygenated, and subsequent deallylation under mild conditions yields the free α,α-difluoroalkylphosphonates. nsf.govnih.gov Another approach utilizes a rhodium-catalyzed asymmetric hydrogenation of β-difluorophosphonomethyl α-(acylamino)acrylates to generate chiral centers. acs.org

The synthesis of α-monofluoroalkylphosphonates can be achieved through electrophilic fluorination of phosphonamidate carbanions bearing a chiral auxiliary like (-)-ephedrine. researchgate.net A convergent method involves the displacement of primary alkyl triflates with the potassium salt of diethyl (α-fluoro-α-phenylsulfonylmethyl)phosphonate, followed by desulfonation. researchgate.net Furthermore, photoredox catalysis provides a mild, metal-free method for the carbofluorination of dehydroalanine (B155165) derivatives to produce α-fluoro-α-amino acids. nih.gov

Trifluoromethyl-Substituted Amino(fluoro)phosphinates/phosphonates

The introduction of a trifluoromethyl (CF3) group can significantly alter the properties of amino acid analogues. A key synthetic strategy for preparing (1-aminoalkyl)(trifluoromethyl)phosphinic acids is the nucleophilic addition of (trifluoromethyl)phosphinic acid or its esters to substrates with C=N double bonds, such as imines or Schiff bases. beilstein-journals.org This method has been used to create analogues of several amino acids, including glycine, valine, and proline. beilstein-journals.org

Another route involves the aldol-type addition of ethylphosphonate to trifluoromethyl-substituted imines. thieme-connect.com The synthesis of P-trifluoromethyl-substituted phosphines can be achieved by treating P-chloro-substituted (silylamino)phosphines with a trifluoromethylating agent. nih.gov These intermediates can then be converted into various P-trifluoromethyl-N-silylphosphoranimines. nih.gov The catalytic enantioselective reduction of trifluoromethyl-substituted imines is another common strategy for accessing chiral α-trifluoromethyl amines. nih.gov

| P-H Substrate | C=N Substrate | Product Type | Yield (%) | Ref |

| (Trifluoromethyl)phosphinic acid | Benzylidenebenzylamine | Phenylglycine analogue | 92 | beilstein-journals.org |

| (Trifluoromethyl)phosphinic acid | N-(2,2-Dimethylpropylidene)benzylamine | Valine analogue | 81 | beilstein-journals.org |

| Ethyl (trifluoromethyl)phosphinate | N-(But-2-ylidene)benzylamine | Alanine analogue | 79 | beilstein-journals.org |

| (Trifluoromethyl)phosphinic acid | Ethyl 2-(tert-butoxycarbonylamino)acrylate | Aspartic acid analogue | 59 | beilstein-journals.org |

Fluorinated Vinyl Amino Acid Derivatives

Fluorinated vinyl moieties can significantly influence the biological properties of amino acids. arkat-usa.org One synthetic approach to (Z)-α-(2'-fluoro)vinyl amino acids involves a three-step synthesis starting from aldehydes and diethyl α-fluoro-α-(phenylsulfonyl)methyl phosphonate (McCarthy's reagent) in a Horner-Wadsworth-Emmons reaction. arkat-usa.org Another method utilizes an addition-elimination reaction with (Bu3Sn)2CuLi on a suitable precursor to create a fluorinated vinylstannane, which can then undergo palladium/copper-catalyzed cross-coupling to form various β-fluoro-α-amino acids. psu.edu A straightforward synthesis of γ,γ-difluorinated analogues of glutamic acid has been achieved through the copper-mediated Michael addition of ethyl bromodifluoroacetate to N-protected α,β-unsaturated α-amino acid esters. researchgate.net

Pentafluorophosphato Amino Acid Preparation

Pentafluorophosphato (PF5) amino acids have been investigated as novel phosphotyrosine biomimetics. researchgate.netfu-berlin.de A key development in their synthesis is a mild, acidic pentafluorination protocol. researchgate.netnih.gov This one-pot reaction, conducted under acidic conditions, can convert a di-O-ethyl-phosphonato-difluoromethyl derivative into the desired pentafluorinated product in high yield. kobv.de For example, the synthesis of 4-pentafluorophosphato-difluoromethyl-phenylalanine (PFPDFM-Phe) was achieved with a yield of nearly 70% using this refined method. kobv.de These PF5-amino acids have been successfully incorporated into peptides, demonstrating their stability and utility in constructing more complex biomolecules. nih.gov The hydrolysis of the pentafluorophosphato-difluoromethyl (PFPDFM) motif with aqueous hydrofluoric acid can also yield the corresponding pentafluorophosphato-carbonyl (PFPC) phenylalanine. nih.gov

Ring Systems Containing this compound Moieties (e.g., Aziridine-based)

The synthesis of aziridine (B145994) rings bearing both a fluorine atom and a phosphonate group on the same carbon atom represents a significant synthetic challenge and provides access to a unique class of strained heterocyclic compounds. A key strategy for the formation of these 2-fluoro-aziridinyl-2-phosphonates is through an intramolecular SN2 cyclization reaction. mdpi.comnih.gov

This approach commences with the synthesis of α,α-halofluorinated β-iminophosphonates, which are then reduced to the corresponding β-aminophosphonates. mdpi.comnuph.edu.uanih.gov The nature of the halogen and the stereochemistry of the β-aminophosphonate precursor are critical for the subsequent ring closure. For instance, bromofluorinated aminophosphonates have been observed to undergo spontaneous transformation into aziridines at room temperature. mdpi.comnih.gov This cyclization proceeds via a nucleophilic attack of the vicinal amine onto the carbon bearing the halogen, displacing it to form the three-membered aziridine ring. mdpi.comnih.govnih.gov

The process can be highly dependent on the diastereomer of the starting aminophosphonate. In specific cases, only one pair of diastereomers will efficiently cyclize to yield the trans-configured aziridine. mdpi.comnih.gov This diastereoselectivity highlights the influence of steric and electronic factors on the transition state of the SN2 reaction. The resulting N-inactivated aziridines, substituted with both a fluorine and a phosphonate moiety on the same carbon, are valuable intermediates for further synthetic transformations. mdpi.comnuph.edu.uanih.gov The high ring strain and the presence of the electronegative fluorine atom make these compounds susceptible to highly regio- and stereospecific ring-opening reactions. mdpi.combeilstein-journals.org

Table 1: Synthesis of Aziridine-based Amino(fluoro)phosphinates via Intramolecular Cyclization

| Starting Material | Reaction Type | Product | Key Features |

| Bromofluorinated aminophosphonates | Spontaneous intramolecular SN2 cyclization | trans-2-Fluoro-aziridinyl-2-phosphonates | Diastereoselective process; occurs at room temperature. mdpi.comnih.gov |

| α,α-Halofluorinated β-iminophosphonates | Reduction followed by cyclization | 2-Fluoro-aziridinyl-2-phosphonates | Provides access to N-inactivated aziridines with geminal fluorine and phosphonate groups. mdpi.comnuph.edu.uanih.gov |

Functionalization of Phosphorus in this compound Contexts

Following the synthesis of the core this compound structure, functionalization of the phosphorus atom is a key step to access different classes of compounds, most notably the corresponding phosphinic or phosphonic acids. These acidic derivatives are often the target molecules for biological studies, acting as mimics of amino acids. rsc.org

The most common method for the functionalization of this compound esters is hydrolysis of the ester groups to reveal the free phosphinic or phosphonic acid. This transformation is typically achieved under acidic conditions. mdpi.comnih.govnih.gov The use of a concentrated solution of hydrochloric acid (HCl) at reflux is a general and effective procedure for the dealkylation of phosphinate and phosphonate esters. mdpi.com The mechanism involves nucleophilic attack on the phosphorus atom, leading to the cleavage of the P-O ester bond. nih.gov

For example, optically active α-aminophosphinic acids can be obtained from their phosphinate ester precursors by treatment with concentrated HCl or a mixture of hydrobromic acid (HBr) and acetic acid (AcOH). mdpi.com Similarly, β-aminophosphinates can be hydrolyzed to the corresponding β-aminophosphinic acids using boiling hydrochloric acid. mdpi.com The conversion of polyfluoroalkylated α-amino-γ-oxobutylphosphonates to their respective phosphonic acids has also been successfully carried out using hydrogen chloride. nuph.edu.ua

The choice of reaction conditions, such as the concentration of the acid and the temperature, can be optimized to ensure complete hydrolysis without causing unwanted side reactions or degradation of the core molecular structure. mdpi.com This de-esterification is a crucial final step in many synthetic pathways, yielding the water-soluble and biologically relevant amino(fluoro)phosphinic or phosphonic acids. nuph.edu.uanih.gov

Table 2: Hydrolysis of this compound Esters

| Starting Compound Class | Reagents | Product Class | Reference |

| Optically active α-aminophosphinate esters | conc. HCl or HBr/AcOH | Optically active α-aminophosphinic acids | mdpi.com |

| β-Aminophosphinate esters | conc. HCl, reflux | β-Aminophosphinic acids | mdpi.com |

| Polyfluoroalkylated α-amino-γ-oxobutylphosphonates | HCl | Polyfluoroalkylated α-amino-γ-oxobutylphosphonic acids | nuph.edu.ua |

| Fluorinated 1-amino-2-phenylethylphosphonate esters | 6 M HCl, reflux | Fluorinated 1-amino-2-phenylethylphosphonic acids | nih.gov |

Stereochemical Aspects in Amino Fluoro Phosphinate Synthesis

Asymmetric Synthesis Approaches

Catalytic Enantioselective Reductions and Additions

Catalytic enantioselective methods offer an efficient route to chiral amino(fluoro)phosphinates. These strategies often involve the reduction of prochiral precursors or the addition of nucleophiles to imine derivatives in the presence of a chiral catalyst.

One notable approach is the catalytic enantioselective reduction of fluorinated α-iminophosphonates. researchgate.net For instance, Pd-catalyzed asymmetric hydrogenation of fluorinated imines has been shown to be a facile method for accessing chiral fluorinated amines. nih.gov The use of a Pd-based catalyst with a chloromethoxy-BIPHEP ligand and trifluoroethanol as a non-nucleophilic solvent has been critical for achieving high enantioselectivity and reaction efficiency with aryl ketimines. nih.gov Similarly, transfer hydrogenations of trifluoromethyl-substituted ketimines using Noyori's catalyst and sodium formate (B1220265) as the reducing agent have yielded high enantioselectivities for aryl imines. nih.gov

Catalytic enantioselective additions are another cornerstone. The addition of phosphites to fluorinated imines catalyzed by chiral complexes is a common strategy. researchgate.net For example, complexes of Cu(OTf)₂ and diamine have proven effective for the enantioselective reaction of N-acyl-α-iminophosphonates with silylenolates, producing chiral α-aminophosphonates with high yields and enantioselectivities. researchgate.net Furthermore, cinchona alkaloid-based chiral phase-transfer catalysts have been developed for the highly enantioselective nucleophilic addition of phosphite (B83602) esters to imines, affording products with quaternary stereocenters in excellent yields and enantiomeric excesses. researchgate.net The use of hexafluoroisopropanol (HFIP) as an additive has been shown to significantly increase enantioselectivity in certain Mukaiyama-Mannich reactions catalyzed by copper(II) trifluoromethanesulfonate (B1224126) and a diamine ligand. researchgate.net

| Reaction Type | Catalyst/Reagent | Substrate | Key Findings | Citation |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Pd-based catalyst with chloromethoxy-BIPHEP ligand | Aryl ketimines | High enantioselectivity and efficiency. | nih.gov |

| Transfer Hydrogenation | Noyori's catalyst / Sodium formate | Trifluoromethyl-substituted ketimines | High enantioselectivities for aryl imines. | nih.gov |

| Nucleophilic Addition | Cu(OTf)₂ and diamine complex | N-acyl-α-iminophosphonates and silylenolates | High yields and enantioselectivities. | researchgate.net |

| Phase-Transfer Catalysis | Cinchona alkaloid-based catalyst | Imines and phosphite esters | High yields and up to 99% ee for products with quaternary stereocenters. | researchgate.net |

| Mukaiyama-Mannich Reaction | Copper(II) trifluoromethanesulfonate / diamine ligand with HFIP additive | Imines and silyl (B83357) ethers | HFIP additive increased enantioselectivity from 49% to 93% ee. | researchgate.net |

Diastereoselective Synthesis of Chiral Amino(fluoro)phosphinates

Diastereoselective synthesis often employs a chiral auxiliary attached to the substrate, which directs the stereochemical outcome of a subsequent reaction. The addition of nucleophiles to chiral imines is a widely used and effective strategy.

A prominent example is the use of N-sulfinylimines. The addition of diethyl lithiodifluoromethylphosphonate to enantiopure N-sulfinyl imines derived from various aldehydes affords N-sulfinyl α,α-difluoro-β-aminophosphonates with good diastereoselectivity and in high yields. researchgate.net These intermediates can then be deprotected to yield enantiopure α,α-difluoro-β-amino phosphonic acids. researchgate.net Similarly, diastereoselective additions of phosphite or α-phosphonate anions to N-tert-butanesulfinyl-3,3,3-trifluoroacetaldimine have been utilized for the synthesis of trifluoromethylated α- and β-aminophosphonic acids. bioorganica.com.ua

Chiral N-phosphonyl imines have also been shown to be excellent electrophiles. nih.gov Their reaction with lithium phosphites can produce a variety of substituted chiral α-amino phosphonates in excellent yields (94–97%) and with high diastereoselectivities (93:7 to 99:1 dr). nih.gov The choice of base for generating the phosphite nucleophile and the substituents on the chiral N-phosphonyl auxiliary are crucial for achieving high asymmetric induction. nih.gov

Another approach involves the diastereoselective addition of various nucleophiles to functionalized ketoxime-phosphine oxides and -phosphonates, leading to fluoroalkyl-substituted aziridine-2-phosphine oxides and -phosphonates. researchgate.net These aziridines serve as intermediates for the regioselective synthesis of fluorine-containing β-amino phosphine (B1218219) oxides and β-amino phosphonates. researchgate.net

| Chiral Substrate | Nucleophile | Product | Diastereoselectivity (dr) | Citation |

|---|---|---|---|---|

| N-sulfinyl imines | Diethyl lithiodifluoromethylphosphonate | N-sulfinyl α,α-difluoro-β-aminophosphonates | Good | researchgate.net |

| N-tert-butanesulfinyl-3,3,3-trifluoroacetaldimine | Phosphite or α-phosphonate anions | Trifluoromethylated α- and β-aminophosphonic acids | Not specified | bioorganica.com.ua |

| Chiral N-phosphonyl imines | Lithium phosphites | Substituted chiral α-amino phosphonates | 93:7 to 99:1 | nih.gov |

| Functionalized ketoxime-phosphine oxides and -phosphonates | Methoxide, imidazole, benzenethiol, Grignard reagents | Fluoroalkyl substituted aziridine-2-phosphine oxides and -phosphonates | Not specified | researchgate.net |

Chiral Auxiliaries and Ligands in Stereoinduction

The strategic use of chiral auxiliaries and ligands is fundamental to achieving high levels of stereocontrol in the synthesis of amino(fluoro)phosphinates.

Chiral sulfinyl groups have proven to be highly effective chiral auxiliaries. bioorganica.com.ua For instance, N-p-toluenesulfinyl imines are used in diastereoselective additions of α,α-difluorophosphonate anions to prepare enantiomerically pure α,α-difluoro-β-amino phosphonates. bioorganica.com.ua The sulfinyl group directs the approach of the nucleophile, leading to a high degree of stereochemical control. bioorganica.com.ua

In catalytic reactions, chiral ligands play a pivotal role in transferring stereochemical information from the catalyst to the substrate. In the Pd-catalyzed asymmetric hydrogenation of fluorinated imines, ligands like chloromethoxy-BIPHEP are essential for high enantioselectivity. nih.gov For the enantioselective reduction of imines, chiral sulfinamide phosphinate catalysts, such as the naphthyl derivative SulPhos, have been developed and shown to be highly efficient. acs.org These bidentate SO/PO ligands provide excellent enantioselectivity in the reduction of N-aryl aryl methyl ketimines with trichlorosilane. acs.org

Furthermore, chiral N-phosphonyl auxiliaries with different N,N'-alkyl substituents have been investigated, with the N,N-diisopropyl group on the chiral N-phosphonylimine auxiliary demonstrating superiority in controlling diastereoselectivity in reactions with lithium phosphites. nih.gov In the context of phase-transfer catalysis, chiral crown ethers derived from sugars have been employed as catalysts for the enantioselective synthesis of substituted α-aminophosphonates. researchgate.netacs.org

Control of Relative Stereochemistry

Controlling the relative stereochemistry is crucial when multiple stereocenters are formed in a single reaction. This is often achieved through diastereoselective reactions where the existing stereocenter(s) in the substrate or reagent dictate the configuration of the newly formed stereocenter(s).

In the synthesis of α-fluoro-β,γ-epoxy alkylphosphonates, which are valuable intermediates, the reaction of racemic diethyl α-fluoro-β-ketophosphonates with diazomethane (B1218177) leads to the formation of oxiranes with varying diastereomeric ratios. nih.gov For example, the reaction with a methyl-substituted β-ketophosphonate yields the corresponding oxirane with a 3.3:1 diastereomeric ratio. nih.gov The subsequent ring-opening of these epoxides with different nucleophiles allows for the synthesis of various amino alcohol derivatives of alkylphosphonates, often with controlled relative stereochemistry. nih.govfrontiersin.org

The addition of diethyl lithiodifluoromethylphosphonate to enantiopure sulfinimines is a notable example where the chiral sulfinyl group controls the formation of the new stereocenters, leading to good diastereoselectivity in the resulting N-sulfinyl α,α-difluoro-β-amino phosphonates. researchgate.net Similarly, in the reaction of chiral N-phosphonyl imines with lithium phosphites, the chiral auxiliary on the imine effectively controls the relative stereochemistry of the resulting α-amino phosphonate (B1237965), leading to high diastereomeric ratios. nih.gov

Enantiomeric Resolution Strategies

While asymmetric synthesis is the preferred method for obtaining enantiomerically pure compounds, enantiomeric resolution of racemic mixtures remains a valuable strategy. This can be achieved through various techniques, including chiral chromatography and enzymatic methods.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating enantiomers. Racemic mixtures of amino(fluoro)phosphinates can be resolved using chiral stationary phases (CSPs). For instance, a WHELK-O column has been successfully used for the separation of enantiomers of diethyl N-(aryl)-1-amino-1-arylmethanephosphonates. researchgate.net Similarly, CHIRALPAK AD-RH has been employed for the resolution of other chiral phosphonates. researchgate.net

Enzymatic resolution offers a green and highly selective alternative. Bacterial phosphotriesterase and its mutants have been shown to exhibit a broad range of stereoselective discrimination in the hydrolysis of chiral phosphate (B84403), phosphonate, and phosphinate esters. nih.gov By modifying the active site through site-specific mutations, enzymes with enhanced or even inverted stereoselectivity can be created, allowing for the kinetic resolution of a wide array of chiral organophosphorus compounds. nih.gov For example, the G60A mutant of phosphotriesterase shows a preference for the SP-enantiomer, while the I106G/F132G/H257Y mutant preferentially hydrolyzes the RP-enantiomer of 4-acetylphenyl methyl phenyl phosphate, demonstrating a remarkable ability to tune the enzyme's selectivity. nih.gov Fungal enzymatic systems, such as those from Rhodotorula mucilaginosa or Aspergillus niger, have also been successfully used for the kinetic resolution of racemic aminophosphonates, yielding enantiomerically enriched products. nih.gov

| Method | Chiral Selector/Agent | Substrate Type | Key Findings | Citation |

|---|---|---|---|---|

| Chiral HPLC | WHELK-O column | Diethyl N-(aryl)-1-amino-1-arylmethanephosphonates | Successful separation of enantiomers. | researchgate.net |

| Chiral HPLC | CHIRALPAK AD-RH | Chiral phosphonates | Effective resolution of enantiomers. | researchgate.net |

| Enzymatic Resolution | Bacterial phosphotriesterase and its mutants | Chiral phosphate, phosphonate, and phosphinate esters | High stereoselectivity, which can be tuned and even inverted through mutation. | nih.gov |

| Enzymatic Resolution | Fungal systems (e.g., R. mucilaginosa, A. niger) | Racemic aminophosphonates | Kinetic resolution yielding enantiomerically enriched products (e.g., up to 98% e.e.). | nih.gov |

Reactivity and Mechanistic Studies of Amino Fluoro Phosphinate Derivatives

Nucleophilic Reactivity at the Phosphorus Center

The reactivity of the phosphorus center in amino(fluoro)phosphinate derivatives is a critical aspect of their chemistry, governing their interactions and potential applications. Nucleophilic substitution at the tetracoordinate phosphorus atom in these compounds can proceed through different mechanistic pathways, largely influenced by the nature of the substituents. ttu.eesapub.org Two primary mechanisms are typically considered: a concerted, single-step process analogous to the SN2 reaction at carbon (SN2-P), and a stepwise addition-elimination (A-E) mechanism that involves a pentacoordinate intermediate. sapub.orgsapub.org

In the concerted SN2-P mechanism, the nucleophile attacks the phosphorus center from the backside relative to the leaving group, proceeding through a single pentacoordinate transition state and resulting in an inversion of the configuration at the phosphorus atom. ttu.eemdpi.com However, the presence of a fluorine atom on the phosphorus significantly influences the reaction pathway. Fluorine is known to form a strong bond with phosphorus, is a poor leaving group, and has a strong apicophilic character, meaning it preferentially occupies an apical (axial) position in a trigonal bipyramidal (TBP) geometry. mdpi.com These factors stabilize pentacoordinate phosphorus structures, making the formation of a distinct intermediate more favorable. mdpi.comresearchgate.net

Consequently, nucleophilic substitution at phosphorus in fluoro-substituted phosphinates, such as thiophosphoryl fluorides, often proceeds stepwise via the addition-elimination (A-E) mechanism. mdpi.com This process involves the initial addition of the nucleophile to the electrophilic phosphorus atom to form a pentacoordinate TBP intermediate. sapub.orgmdpi.com This intermediate can then undergo pseudorotation before the leaving group is expelled, which can lead to a mixture of stereochemical outcomes. mdpi.com DFT calculations have supported this mechanistic dichotomy, showing a single transition state for the SN2-P mechanism in cyclic thiophosphoryl chlorides and bromides, whereas the corresponding fluorides react via a stepwise A-E mechanism with a defined pentacoordinate intermediate. mdpi.com

The general mechanisms for nucleophilic substitution at a phosphorus center are summarized below:

Table 1: Mechanistic Pathways for Nucleophilic Substitution at Phosphorus| Mechanism | Description | Key Features | Stereochemical Outcome |

|---|---|---|---|

| SN2-P (Concerted) | A single-step process where the nucleophile attacks and the leaving group departs simultaneously. sapub.org | Proceeds through a single pentacoordinate transition state. sapub.org | Typically results in inversion of configuration. mdpi.com |

| A-E (Stepwise) | A two-step process involving the formation of a distinct pentacoordinate intermediate. mdpi.com | Stabilized by apicophilic groups like fluorine. mdpi.com | Can result in retention or inversion, depending on the lifetime and pseudorotation of the intermediate. mdpi.com |

**4.2. Impact of Fluorine on Reactivity and Electronic Properties

The incorporation of fluorine into this compound molecules profoundly alters their reactivity and electronic landscape due to fluorine's unique properties, most notably its high electronegativity. mdpi.comnih.gov

Fluorine is the most electronegative element, and its presence in an organic molecule exerts a powerful electron-withdrawing inductive effect (-I effect). mdpi.comacs.org This effect propagates through sigma bonds, influencing the electron density of nearby atoms and functional groups. nih.gov In amino(fluoro)phosphinates, the fluorine atom attached to or near the phosphorus center significantly lowers the electron density at the phosphorus atom, making it more electrophilic and susceptible to nucleophilic attack. mdpi.com

This strong inductive withdrawal also affects other parts of the molecule. For instance, the presence of a trifluoromethyl (CF₃) group attached to phosphorus can increase the lability of ester linkages elsewhere in the molecule, making them more prone to cleavage. beilstein-journals.org The electron-withdrawing nature of fluorine also makes adjacent acidic groups, such as phenolic or alcoholic -OH groups, more acidic. nih.govacs.org This modification of pKa values can have significant consequences for the molecule's behavior in different chemical and biological environments. nih.gov

A direct and well-documented consequence of fluorine's inductive effect is the reduction of the basicity of nearby amine functions. acs.orgnih.govalfa-chemistry.com The electron-withdrawing fluorine atom decreases the electron density on the nitrogen atom, making its lone pair of electrons less available for protonation. mdpi.comnih.gov This pKa-lowering effect is a key strategy used in medicinal chemistry to modulate the physicochemical properties of drug candidates, as it can enhance bioavailability and reduce potential toxicity issues associated with highly basic amines. alfa-chemistry.comresearchgate.net

The magnitude of this basicity reduction depends on the number of fluorine atoms and their proximity to the amine group. cambridgemedchemconsulting.com The effect can be substantial, with the introduction of a single fluorine atom at the β-position to an aliphatic amine reported to lower its pKa by approximately 1.7 to 2.0 units. researchgate.net This effect diminishes as the distance between the fluorine and the amine group increases. cambridgemedchemconsulting.com

Table 2: Illustrative Impact of Fluorination on Amine pKa This table provides generalized data to illustrate the trend.

| Compound Structure | Functional Group | Approximate pKa Change | Reference |

|---|---|---|---|

| R-CH₂-CH₂-NH₂ vs. R-CHF-CH₂-NH₂ | Primary Amine | ↓ ~2.0 units | researchgate.net |

| Piperidine (B6355638) vs. 3-Fluoropiperidine | Secondary Cyclic Amine | ↓ ~1.7 units | researchgate.netcambridgemedchemconsulting.com |

Intramolecular Interactions and Conformational Preferences

The three-dimensional structure of this compound derivatives is dictated by a balance of intramolecular interactions, where both the fluorine and the amino groups play significant roles. These interactions can lock the molecule into specific "frozen" conformations. researchgate.net

A key interaction in related compounds like β-aminophosphonates is the formation of an intramolecular hydrogen bond between the amino group (as the H-bond donor) and the phosphoryl oxygen (as the H-bond acceptor). researchgate.net This interaction leads to the formation of a stable, chair-like six-membered ring conformation in the molecule's backbone. researchgate.net

Rearrangement Reactions Involving Amino(fluoro)phosphinates

This compound derivatives can participate in or be synthesized through various rearrangement reactions, which are instrumental in creating complex molecular architectures. One of the notable rearrangements is the Current time information in Bangalore, IN.researchgate.net-phospha-Brook rearrangement. This reaction involves the migration of a phosphorus-containing group from a carbon atom to an oxygen atom. rsc.orgmdpi.com In the context of fluorinated compounds, trifluoromethyl ketones can react with phosphine (B1218219) oxides, undergoing a Pudovik addition followed by a phospha-Brook rearrangement and subsequent β-fluoride elimination to yield difluoroenol phosphinates. rsc.org These types of cascade reactions, which combine addition and rearrangement steps, are powerful tools in synthesis. mdpi.com

Rearrangements are also observed during the synthesis of fluorinated aminophosphonates from other precursors. For example, the reaction of certain N-protected hydroxyphosphonates derived from amino acids (like proline) with deoxyfluorinating reagents (such as DAST) can proceed through a transient aziridinium (B1262131) intermediate. rsc.org The subsequent ring-opening of this intermediate can lead to a ring expansion, a form of rearrangement, yielding fluorinated piperidine phosphonates from pyrrolidine (B122466) precursors. rsc.org Similarly, acid-induced rearrangements have been observed during the synthesis of γ-amino-β-hydroxy alkylphosphonic acids from fluorinated epoxy alkylphosphonates, where the reaction with an amine leads to the rearranged product. frontiersin.org

Reactivity in Ring-Opening Processes (e.g., Aziridines)

This compound derivatives are frequently synthesized via the ring-opening of strained heterocyclic systems, particularly aziridines. nih.govresearchgate.net The high ring strain of the three-membered aziridine (B145994) ring makes it susceptible to nucleophilic attack, leading to highly regio- and stereospecific transformations. nih.govmdpi.com

The presence of a fluorine atom on the aziridine ring has a profound effect on its reactivity and the regioselectivity of the ring-opening reaction. nih.gov For instance, trifluoromethylated derivatives of aziridine-2-phosphonates undergo regio- and diastereoselective ring-opening when treated with nucleophiles like thiols, providing a direct route to γ-amino-γ-trifluoromethyl phosphonates. nih.gov

Conversely, this compound precursors can be used to form aziridines. The intramolecular SN2 nucleophilic substitution of a halogen by a vicinal amine in α-halofluorinated β-aminophosphonates leads to the formation of 2-fluoro-aziridinyl-2-phosphonates. nih.govmdpi.com These fluorinated aziridines are valuable intermediates themselves and can undergo subsequent acid-catalyzed ring-opening reactions to yield other functionalized aminophosphonates. nih.govresearchgate.net The regioselectivity of this opening is influenced by the electronic and steric effects of both the fluorine and the phosphonate (B1237965) substituents. nih.gov

Table 3: Examples of Aziridine Ring Reactions in this compound Chemistry

| Starting Material | Reagent/Condition | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| α-Bromofluoro-β-aminophosphonate | Spontaneous (Room Temp) | 2-Fluoro-aziridinyl-2-phosphonate | Intramolecular Cyclization | nih.govmdpi.com |

| CF₃-aziridine-2-phosphonate | Thiols (Nucleophile) | γ-Amino-γ-trifluoromethyl phosphonate | Nucleophilic Ring-Opening | nih.gov |

Theoretical and Computational Investigations of Amino Fluoro Phosphinate Structures

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a robust computational method for investigating the properties of organophosphorus compounds, including amino(fluoro)phosphinates. researchgate.netpmf.unsa.ba By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost.

DFT calculations are instrumental in determining the stable three-dimensional arrangements of atoms in amino(fluoro)phosphinate molecules. Through geometry optimization, researchers can identify the lowest energy conformations, providing insights into preferred molecular shapes. nih.gov Conformational analysis, often performed using DFT, reveals the relative energies of different spatial arrangements (conformers) and the energy barriers between them. frontiersin.org

For instance, in a study on fluorinated γ-amino-β-hydroxy alkylphosphonates, DFT conformational analysis of compound 5a indicated a preference for a specific conformation. frontiersin.org However, for a related compound, 5b , there was an inconsistency between the most stable conformers predicted by DFT calculations performed "in vacuum" and the major conformation suggested by NMR spectra, highlighting the potential influence of solvent interactions not accounted for in the vacuum model. frontiersin.org

Table 1: Comparison of Calculated (DFT) and Experimental (XRD) Geometrical Parameters for Selected Compounds

| Parameter | Compound | DFT Value | XRD Value | Reference |

|---|---|---|---|---|

| Bond Angle (C-O) | ETPMP | 107.4-125.4° | 107-125.3° | nih.gov |

| Bond Angle (C-O) | TFMOS | 113.1-125.8° | 115.3-125.6° | nih.gov |

| Bond Angle (C-C) | TFMOS | 115.6-121° | 115.3-122° | acs.org |

This table presents a comparison of bond angles for illustrative compounds to demonstrate the agreement between DFT calculations and experimental XRD data.

The electronic properties of amino(fluoro)phosphinates are crucial for understanding their reactivity and potential applications. DFT is widely used to analyze the electronic structure, particularly the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgacs.orgresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. pmf.unsa.baacs.org A large HOMO-LUMO gap generally signifies high stability and low reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions. pmf.unsa.baacs.org

DFT calculations can map the distribution of electron density within the HOMO and LUMO, revealing the likely sites for electrophilic and nucleophilic attack. nih.gov For example, in one study, the HOMO of a complex showed dominant contributions from a succinate (B1194679) unit and a neighboring amino group, while the LUMO was also able to participate in redox processes. acs.org The introduction of different substituents can significantly tune the HOMO-LUMO gap. rsc.orgnih.gov For instance, substituting carbon with silicon or phosphorus in certain dye molecules has been shown to lower the LUMO energy and reduce the HOMO-LUMO gap. nih.gov

Table 2: Frontier Molecular Orbital Energies and Related Parameters for Illustrative Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Stability/Reactivity | Reference |

|---|---|---|---|---|---|

| Compound 1 | - | - | 4.77 | More stable/less reactive | pmf.unsa.ba |

| Compound 2 | - | - | 4.49 | Less stable/more reactive | pmf.unsa.ba |

| Compound 3 | - | - | 4.51 | - | pmf.unsa.ba |

| ETPM | -5.476 | -1.985 | 3.491 | - | acs.org |

| Lapatinib | - | - | 3.822 | Higher reactivity | mdpi.com |

| Anastrozole | - | - | 6.113 | Lower reactivity | mdpi.com |

This table provides examples of HOMO-LUMO energy gaps and their correlation with the predicted reactivity and stability of different molecules.

DFT calculations provide valuable insights into the reactivity and stability of amino(fluoro)phosphinates. Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity (ω), can be derived from the HOMO and LUMO energies to quantify these properties. pmf.unsa.baresearchgate.net

Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. pmf.unsa.ba Generally, molecules with a larger HOMO-LUMO gap are considered "harder" and more stable. pmf.unsa.ba The electronic chemical potential indicates the escaping tendency of electrons from an equilibrium system, and the electrophilicity index quantifies the ability of a species to accept electrons. pmf.unsa.ba

DFT has been used to predict the air stability of phosphines, a class of compounds related to phosphinates. researchgate.net These studies suggest that the energy of the singly occupied molecular orbital (SOMO) of the corresponding radical cation can be a key indicator of its sensitivity to oxidation. researchgate.net Furthermore, DFT can be employed to investigate reaction mechanisms, for example, by calculating the energies of transition states and intermediates. researchgate.net

The acidity constant (pKa) is a critical parameter that describes the protonation state of a molecule at a given pH. Computational methods, particularly those combining DFT with a continuum solvent model, have proven effective in predicting the pKa values of various functional groups, including amines. acs.orgnumberanalytics.com

For α-aminophosphonates, a class of compounds structurally related to amino(fluoro)phosphinates, computational models have been developed to predict pKa values. mdpi.com These models can take into account the inductive and stereochemical effects of substituents near the protonated amine function. mdpi.com While some models have shown good correlation between calculated and experimental pKa values, discrepancies can arise, indicating the complexity of accurately modeling all contributing factors. mdpi.com The pKa values of organophosphorus compounds, including phosphinates, have been computationally determined, providing a theoretical scale of their acidity. researchgate.net The protonation state of phosphate (B84403) groups significantly influences their ability to form hydrogen bonds. nih.gov

Molecular Dynamics Simulations

While DFT provides a static picture of molecular structures and energetics, molecular dynamics (MD) simulations offer a dynamic view of how these molecules behave over time, particularly in a solvent environment.

MD simulations are powerful tools for studying the interactions between amino(fluoro)phosphinates and solvent molecules, as well as the dynamics of hydrogen bonds. researchgate.netnih.gov These simulations can reveal how solvent molecules arrange themselves around the solute and how this "hydration shell" influences the solute's conformation and reactivity. nih.gov

For instance, ab initio MD simulations of amino acids in aqueous solutions have shown that functional groups like phosphonates and amines interact strongly with water through hydrogen bonding. researchgate.net These interactions can lead to noticeable changes in bond lengths, such as the elongation of O-H bonds. researchgate.net The dynamics of hydrogen bonds, including their formation and breakage over time, can be analyzed from MD trajectories. researchgate.net

In the context of fluorinated amino acids, MD simulations have been used to develop and validate force field parameters, enabling the accurate modeling of these systems. nih.gov Such simulations can also be used to understand how fluorination affects protein structure and dynamics. nih.gov The amphiphilic nature of certain fluorinated phosphate analogues has been investigated using MD, revealing the formation of hydration shells with specific hydrogen bonding patterns involving O-H--F interactions. nih.gov The stability of hydrogen-bonded complexes is influenced by the properties of the solvent, a factor that can be explored through computational models. researchgate.net

Enzyme-Ligand Binding Simulations and Docking Studies

Computational methods, particularly molecular docking and enzyme-ligand binding simulations, have become indispensable tools for elucidating the inhibitory mechanisms of amino(fluoro)phosphinates and guiding the design of new, more potent enzyme inhibitors. These techniques provide detailed insights into the binding modes, interaction energies, and structural features that govern the affinity and selectivity of these compounds for their target enzymes.

Molecular docking studies have been instrumental in understanding how amino(fluoro)phosphinates interact with the active sites of various enzymes. For instance, in the context of anticancer research, docking studies have been performed on fluoro-substituted aminomethylene bisphosphonates against the human estrogen receptor alpha (ERα). bohrium.com These studies revealed significant binding modes and hydrophobic interactions, with several compounds exhibiting higher dock scores than the reference compound, exemestane. bohrium.com This suggests a strong correlation between the predicted binding affinity and the observed in vitro anticancer activity against MCF-7 breast cancer cell lines. bohrium.com

Similarly, molecular docking has been employed to investigate the potential of fluorinated α-aminophosphonates to inhibit human Topoisomerase IIa. The binding affinity and mode analysis from these studies indicated that the synthesized compounds have the potential to inhibit this crucial enzyme system, which is a key target in cancer chemotherapy. researchgate.net In another study, novel α-aminophosphonates based on a pyrazole (B372694) moiety were docked into the active sites of VEGFR2 and FGFR1 proteins. The results highlighted specific compounds with strong inhibitory activity, suggesting their potential as anticancer agents through the inhibition of these receptor tyrosine kinases. nih.gov

The predictive power of docking is further enhanced when combined with other computational approaches. For example, a combination of semi-empirical and non-empirical quantum chemical calculations, such as Density Functional Theory (DFT), has been used to study the molecular properties of fluorinated aminophosphonates (FAPs) that inhibit serine esterases. nih.gov These calculations predicted an elongated and destabilized P-C bond in these inhibitors compared to their non-fluorinated isosteres, a prediction that was later confirmed by experimental data and supports the hypothesis of P-C bond scission as the mechanism of inhibition. nih.govepa.gov

The following table summarizes key findings from various docking studies on this compound derivatives:

| Compound Class | Target Enzyme | Key Findings |

| Fluoro-substituted aminomethylene bisphosphonates | Human estrogen receptor alpha (ERα) | Significant binding modes and hydrophobic interactions, with some compounds showing higher dock scores than the standard drug. bohrium.com |

| Fluorinated α-aminophosphonates | Human Topoisomerase IIa | Potential to inhibit the enzyme system based on binding affinity and mode analysis. researchgate.net |

| Pyrazole-based α-aminophosphonates | VEGFR2 and FGFR1 | Strong inhibitory activity predicted for specific compounds, suggesting a role as anticancer agents. nih.gov |

| Fluorinated Aminophosphonates (FAPs) | Serine Esterases (AChE, BChE) | Molecular modeling predicted an elongated and destabilized P-C bond, supporting the P-C bond scission inhibition mechanism. nih.govepa.gov |

| Phosphonic acid analogs of phenylalanine | Human and Porcine Aminopeptidases N | Molecular modeling helped to understand the mode of action of the most active compounds. nih.gov |

These computational investigations not only rationalize the observed biological activities but also provide a framework for the prospective design of new this compound-based inhibitors with improved efficacy and selectivity. The synergy between in silico predictions and experimental validation is crucial for accelerating the discovery and development of novel therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational strategy to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For amino(fluoro)phosphinates, QSAR studies have been pivotal in identifying the key molecular descriptors that influence their inhibitory potency, thereby guiding the synthesis of more effective analogues.

A notable application of QSAR in the study of fluorinated aminophosphonates (FAPs) involved the development of models to understand their inhibition of cholinesterases (ChEs). epa.govumich.edu These studies, in conjunction with X-ray crystallography and chemical reactivity data, suggested that the inhibition mechanism proceeds via P-C bond cleavage. epa.gov The QSAR models likely incorporated steric and electronic parameters to quantify the influence of different substituents on the lability of the P-C bond and, consequently, the inhibitory activity.

In a broader context of aminophosphonates, 3D-QSAR models have been successfully developed for novel α-aminophosphonates containing a pyrazole moiety, targeting VEGFR2 and FGFR1 proteins. nih.gov These models yielded strong statistical results, validated by parameters such as R², Q², and Pearson-r. nih.gov The models provided insights into the spatial arrangement of structural features that are critical for potent inhibition, facilitating the rational design of new anticancer agents.

The development of robust QSAR models relies on high-quality biological data and a diverse set of molecular descriptors. For instance, in the development of QSAR models for dopamine (B1211576) transporter (DAT) ligands, various structural and chemical features are correlated with their pharmacological activities. nih.gov Such models can be instrumental in virtual screening campaigns to identify novel hit compounds from large chemical libraries. nih.gov

The following table provides an overview of QSAR studies conducted on aminophosphonate derivatives, highlighting the methodologies and key outcomes.

| Compound Class | Target | QSAR Model Type | Key Findings and Statistical Parameters |

| Fluorinated Aminophosphonates (FAPs) | Cholinesterases (ChEs) | Not specified | Supported the hypothesis of P-C bond cleavage as the inhibition mechanism. epa.govumich.edu |

| Pyrazole-based α-aminophosphonates | VEGFR2 and FGFR1 | 3D-QSAR | Strong statistical results (R², Q², Pearson-r) defining the structural requirements for potent inhibition. nih.gov |

| N-substituted aryl amine derivatives | Fungal lumazine (B192210) synthase | 3D-QSAR | Positive correlation of electronic descriptors and negative correlation of steric and hydrophobic descriptors with antifungal activity (q² = 0.9109, r² = 0.845). researchgate.net |

| Nitrogen-containing bisphosphonates (N-BPs) | Farnesyl pyrophosphate synthase (FPPS) | Artificial Neural Networks and Random Forest | Predictive models with Q² values ranging from 0.45-0.79, guiding the design of new antifungal agents. researchgate.net |

Academic Applications of Amino Fluoro Phosphinate Analogues

Amino(fluoro)phosphinate analogues have emerged as a versatile class of molecules in academic research, primarily due to their ability to act as potent and often selective enzyme inhibitors. Their unique chemical properties, particularly the tetrahedral phosphorus center and the influence of fluorine substitution, allow them to target a wide range of enzyme classes with high efficacy. This has made them invaluable tools for designing specific inhibitors and for probing the mechanisms of enzymatic reactions.

Design as Transition-State Analogues

A cornerstone of modern drug design is the concept of transition-state analogue inhibitors. Enzymes function by stabilizing the high-energy transition state of a reaction, thereby lowering the activation energy. Molecules that chemically and structurally mimic this transition state can bind to the enzyme's active site with extremely high affinity, often orders of magnitude tighter than the substrate itself. nih.govyoutube.com

This compound analogues are particularly well-suited for this role. The phosphorus atom in these compounds adopts a stable tetrahedral geometry that closely resembles the presumed tetrahedral transition states or intermediates of many enzymatic reactions, especially those involving ester or peptide bond hydrolysis. tandfonline.com For instance, in reactions catalyzed by proteases and esterases, the nucleophilic attack on a carbonyl carbon results in a fleeting tetrahedral intermediate. tandfonline.com The phosphinate core of the inhibitor acts as a stable mimic of this transient species. tandfonline.com

The introduction of fluorine atoms further enhances their efficacy as transition-state analogues. Fluorine's high electronegativity increases the electrophilic character of the phosphorus atom, making it more susceptible to nucleophilic attack by active site residues, such as the serine hydroxyl in serine proteases. mdpi.comnih.gov This strategic placement of fluorine can lead to the formation of stable, covalent adducts with the enzyme, effectively trapping it in a state that resembles the transition-state complex. nih.gov The design of these inhibitors often involves incorporating amino acid side chains or other functionalities that mimic the natural substrate, ensuring specific recognition and binding to the target enzyme's active site. tandfonline.com

Inhibition of Serine Esterases and Cholinesterases

This compound analogues have been extensively studied as potent irreversible inhibitors of serine esterases, a broad family of enzymes that includes the vital cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.govnih.gov These enzymes play a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. mdpi.com

The inhibitory mechanism of fluorinated aminophosphonates (FAPs) against serine esterases is a well-documented example of covalent modification. researchgate.netnih.gov Unlike typical organophosphorus inhibitors that have a distinct leaving group, FAPs inhibit these enzymes through the scission of a remarkably labile phosphorus-carbon (P-C) bond. researchgate.netnih.gov Kinetic studies have consistently shown that FAPs are progressive, irreversible inhibitors of AChE, BChE, carboxylesterase (CaE), and neuropathy target esterase (NTE). researchgate.netnih.govnih.gov

The key to this unusual reactivity lies in the presence of trifluoromethyl (CF3) groups on the α-carbon. mdpi.com These strongly electron-withdrawing groups weaken the adjacent P-C bond. nih.gov X-ray crystallography of diethyl-FAP has confirmed an elongated P-C bond (1.8797 Å) compared to non-fluorinated analogues (1.805–1.822 Å), indicating its instability. nih.gov Upon entering the active site of a serine esterase, the active site serine's hydroxyl group attacks the electrophilic phosphorus atom. This leads to the cleavage of the weakened P-C bond and the formation of a stable, covalent dialkylphosphoryl-enzyme adduct, thereby rendering the enzyme inactive. researchgate.netnih.govnih.gov Mass spectrometry has been used to identify these adducts, confirming the phosphorylation of the active site serine. nih.gov

| Compound | Target Enzyme | Inhibition Type | Key Structural Feature |

| Fluorinated Aminophosphonates (FAPs) | Acetylcholinesterase (AChE) | Progressive, Irreversible | α-CF3 groups weakening the P-C bond |

| Fluorinated Aminophosphonates (FAPs) | Butyrylcholinesterase (BChE) | Progressive, Irreversible | α-CF3 groups weakening the P-C bond |

| Diethyl-FAP | Butyrylcholinesterase (BChE) | Irreversible | Elongated P-C bond (1.8797 Å) |

| Dibutyl-FAP | Neuropathy Target Esterase (NTE) | Irreversible | P-C bond scission mechanism |

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are a family of signaling enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, playing a critical role in regulating a vast array of cellular processes. nih.govnih.gov Dysregulation of PTP activity is linked to numerous diseases, including diabetes, obesity, and cancer, making them attractive therapeutic targets. nih.govnih.gov A significant challenge in developing PTP inhibitors is creating molecules that can mimic the phosphotyrosine (pTyr) substrate but are resistant to enzymatic hydrolysis. nih.govnih.gov

This compound analogues, particularly those designed as pTyr mimetics, have proven to be highly effective PTP inhibitors. nih.gov The strategy involves replacing the hydrolyzable phenolic oxygen of the phosphate group with a non-polar, non-hydrolyzable methylene (B1212753) (CH2) group. nih.gov To better mimic the electronic properties of the phosphate group, fluorine atoms are introduced on this α-carbon, leading to compounds like phosphonodifluoromethyl phenylalanine (F2Pmp). nih.govnih.gov

These fluorinated phosphonate (B1237965) analogues act as classical bioisosteres of phosphotyrosine, binding to the PTP active site with high affinity. researchgate.netresearchgate.net For example, pentafluorophosphato-phenylalanines have been shown to be potent inhibitors of PTP1B, a key target for type 2 diabetes, with inhibition constants significantly lower than their non-fluorinated counterparts. researchgate.net The inhibitor occupies the active site in a binding mode similar to the natural pTyr substrate, with the phosphonate moiety interacting with the conserved PTP signature motif. nih.govbiocompare.com The stability of the P-C bond prevents dephosphorylation, leading to effective and sustained inhibition of the enzyme. nih.gov

| Inhibitor Class | Target PTP | Inhibition Mechanism | Key Feature |

| Phosphonodifluoromethyl Phenylalanine (F2Pmp) | General PTPs | Competitive, non-hydrolyzable pTyr mimetic | α,α-difluoro substitution |

| Pentafluorophosphato-phenylalanines | PTP1B | Competitive | Enhanced binding affinity over non-fluorinated analogues |

| α-Bromobenzylphosphonate (α-BBP) | General PTPs | Activity-based covalent modification | Forms covalent bond with active site cysteine |

Inhibition of Metallo-Aminopeptidases (APN)